2,4-Dichloro-6-fluoroquinazoline
Overview
Description
2,4-Dichloro-6-fluoroquinazoline is a chemical compound with the molecular formula C8H3Cl2FN2 and a molecular weight of 217.03 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-fluoroquinazoline typically involves the reaction of 2,4-dichloroquinazoline with fluorinating agents. One common method includes the use of potassium fluoride in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile . The reaction is carried out under reflux conditions to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis approach. This method involves the reaction of anthranilic acid derivatives with potassium cyanate to form urea derivatives, followed by cyclization with sodium hydroxide to yield the desired quinazoline compound . This eco-efficient method is advantageous as it minimizes waste and uses water as the reaction medium.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-fluoroquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides and reduction to form dihydroquinazolines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted quinazolines with various functional groups.
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Scientific Research Applications
2,4-Dichloro-6-fluoroquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is investigated for its potential as an anticancer agent due to its ability to inhibit tyrosine kinases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-fluoroquinazoline involves its interaction with molecular targets such as enzymes and receptors. It acts as an inhibitor of tyrosine kinases, which are enzymes involved in the regulation of cell growth and differentiation. By inhibiting these enzymes, the compound can interfere with signaling pathways that promote cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroquinazoline: Lacks the fluorine atom at position 6.
2,4,8-Trichloro-6-fluoroquinazoline: Contains an additional chlorine atom at position 8.
2,4-Dichloro-6-iodoquinazoline: Contains an iodine atom instead of fluorine at position 6.
Uniqueness
2,4-Dichloro-6-fluoroquinazoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and biological activity. The fluorine atom increases the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
2,4-dichloro-6-fluoroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FN2/c9-7-5-3-4(11)1-2-6(5)12-8(10)13-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPYLGGGYDUVJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586541 | |
Record name | 2,4-Dichloro-6-fluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134517-57-0 | |
Record name | 2,4-Dichloro-6-fluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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